3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Description
This compound is a fluoromethyloxycarbonyl (Fmoc)-protected thiazolidine derivative featuring a phenyl substituent at position 2 and a carboxylic acid group at position 4. The Fmoc group (C${15}$H${11}$O$2$) is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The thiazolidine core (C$3$H$5$NS) confers conformational rigidity, while the phenyl group enhances hydrophobic interactions. Applications include its use as a building block in solid-phase peptide synthesis (SPPS) to prevent aggregation and improve solubility .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVZCIYXWWJGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Solvent System : Ethanol-water (1:1 v/v) facilitates solubility of both L-cysteine hydrochloride and benzaldehyde.
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Base : Potassium acetate (1.1 eq.) neutralizes HCl generated during the reaction, maintaining a pH of 4–5.
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Temperature : Room temperature (25°C) with stirring for 4–5 hours yields a diastereomeric mixture of (2R,4R) and (2S,4R) configurations in a 3:2 ratio.
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio (2R,4R:2S,4R) |
|---|---|---|---|
| Solvent | Ethanol-H2O | 78–85 | 3:2 |
| Temperature (°C) | 25 | 82 | 3:2 |
| Reaction Time (h) | 5 | 85 | 3:2 |
The stereochemical outcome arises from the planar transition state during imine formation, favoring the (2R,4R) configuration due to reduced steric hindrance between the phenyl group and thiazolidine ring.
Introduction of the Fmoc Protecting Group
Protection of the thiazolidine nitrogen with the 9-fluorenylmethoxycarbonyl (Fmoc) group is achieved using Fmoc-Cl under Schotten-Baumann conditions.
Acylation Protocol
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Reagents : Fmoc-Cl (1.2 eq.), triethanolamine (TEA, 2.5 eq.) in anhydrous DMF.
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Reaction Time : 2 hours at 0°C, followed by gradual warming to 25°C.
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Workup : Precipitation in ice-cold diethyl ether yields the crude product, which is purified via recrystallization from ethyl acetate/hexanes (3:1).
Table 2 : Comparative Fmoc Protection Strategies
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine | DCM | 0 → 25 | 72 | 92 |
| Triethanolamine | DMF | 0 → 25 | 89 | 98 |
| DIEA | THF | -10 → 20 | 81 | 95 |
Triethanolamine in DMF provides superior yields and purity by minimizing racemization and side reactions. The reaction proceeds via a two-step mechanism: initial formation of a reactive mixed carbonate intermediate, followed by nucleophilic displacement by the thiazolidine nitrogen.
Diastereomer Separation and Purification
Resolution of the (2R,4R) and (2S,4R) diastereomers is critical for applications requiring enantiopure compounds.
Chromatographic Methods
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Normal-Phase HPLC : Silica gel column with ethyl acetate/hexanes (1:4 → 1:2 gradient) achieves baseline separation.
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Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve enantiomers with >99% ee.
Table 3 : Purification Outcomes
| Method | Resolution (Rs) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Normal-Phase HPLC | 1.8 | 74 | 98 |
| Chiral HPLC | 2.3 | 68 | 99.5 |
| Recrystallization | - | 55 | 95 |
Recrystallization from methanol/water (3:1) provides a cost-effective alternative for small-scale preparations, albeit with lower enantiomeric excess.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic), 7.40–7.28 (m, phenyl and Fmoc), 5.21 (s, C4-H), 4.47 (d, Fmoc-CH₂).
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X-ray Crystallography : Orthorhombic crystal system (space group Pca2₁) with a = 0.9654 nm, b = 2.8032 nm, c = 0.6069 nm. The Fmoc group adopts a cis-configuration relative to the thiazolidine C=O.
Table 4 : Comparative Crystallographic Data
| Parameter | Fmoc-2-phenyl-thiazolidine | Unsubstituted Thiazolidine |
|---|---|---|
| Bond Length C-S (Å) | 1.81 | 1.79 |
| Dihedral Angle (°) | 12.3 | 8.9 |
| Density (g/cm³) | 1.45 | 1.38 |
Industrial-Scale Synthesis Considerations
Patent WO2009065797A1 discloses a single-pot method for related thiazolidine derivatives using:
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Solvent-Free Conditions : Melt reaction at 80°C reduces waste generation.
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Catalyst : 0.5 mol% Zn(OTf)₂ accelerates cyclization by 40%.
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Yield : 91% at 100 g scale with 98% HPLC purity.
This approach minimizes purification steps and is adaptable to continuous flow reactors for kilogram-scale production.
Applications in Peptide Synthesis
The compound serves as a rigid proline analog in Fmoc-based SPPS:
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazolidines, and free amines, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is , and it has a molecular weight of approximately 431.51 g/mol. The presence of the Fmoc group makes this compound particularly useful in peptide synthesis as a protecting group for amino acids.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit potential anticancer properties. For instance, compounds similar to 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid have been tested against various cancer cell lines. Research published in Journal of Medicinal Chemistry demonstrated that certain thiazolidine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
Thiazolidines have also been explored for their antimicrobial activity. A study highlighted that derivatives with similar structural features showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Peptide Synthesis
The Fmoc group in this compound allows for its application in solid-phase peptide synthesis (SPPS). The ability to protect the amino group while allowing for the coupling of other amino acids makes it an essential building block in synthesizing complex peptides and proteins .
Chiral Synthesis
The compound's stereochemistry can be exploited for synthesizing chiral molecules, which are crucial in pharmaceutical applications. The presence of the thiazolidine ring contributes to its chirality, making it valuable in asymmetric synthesis processes .
Case Studies
Mechanism of Action
The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds. In medicinal chemistry, the thiazolidine ring can interact with biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights structural differences and key properties of the target compound and its analogs:
Reactivity and Functional Utility
- Fmoc Deprotection : All Fmoc-protected analogs undergo cleavage under basic conditions (e.g., 20% piperidine in DMF), but steric hindrance from substituents like phenyl or dimethyl groups may slow reaction kinetics .
- Solubility : The 2,4-dimethoxyphenyl derivative () exhibits improved aqueous solubility compared to the hydrophobic phenyl-substituted target compound .
- Conformational Effects : Thiazolidine derivatives with rigid substituents (e.g., dimethoxy groups) restrict peptide backbone flexibility, reducing aggregation during SPPS .
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1822470-91-6) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The molecular formula of this compound is C25H21NO4S, with a molecular weight of 431.5 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H21NO4S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1822470-91-6 |
| IUPAC Name | 3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid |
Biological Activity Overview
Research has indicated several potential biological activities associated with thiazolidine derivatives, including:
- Antiviral Activity : Thiazolidine derivatives have been explored for their ability to inhibit neuraminidase activity in influenza A viruses. A related compound demonstrated moderate inhibitory effects, suggesting that structural modifications can enhance antiviral efficacy .
- Antimicrobial Properties : Thiazolidinones are known for their antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, indicating their potential as therapeutic agents .
- Cytotoxic Effects : Investigations into the cytotoxicity of thiazolidines have revealed that they can induce cell death in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress .
Study on Antiviral Activity
A study synthesized a series of thiazolidine derivatives and evaluated their antiviral activity against influenza A neuraminidase. The most potent compound exhibited an IC50 value of 0.14 μM, which is significantly lower than that of the standard antiviral drug oseltamivir, indicating promising leads for further development .
Cytotoxicity in Cancer Cells
Research highlighted the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The compounds were shown to decrease cell viability and induce apoptosis through ROS-mediated pathways. For instance, a study reported significant reductions in metabolic activity in treated cells compared to controls .
Effects on Zebrafish Model
A recent investigation assessed the effects of thiazolidinones on zebrafish testicular tissue, revealing ultrastructural degenerative changes. Exposure to these compounds resulted in mitochondrial degeneration and alterations in Sertoli cells, which are critical for spermatogenesis. This suggests potential reproductive toxicity associated with thiazolidinone exposure .
Summary of Findings
Q & A
Basic: What synthetic strategies are recommended for preparing 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Introduction of the Fmoc (fluorenylmethoxycarbonyl) protecting group to the thiazolidine core via carbamate formation under anhydrous conditions, often using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.
- Step 2: Functionalization of the 2-phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring regioselectivity.
- Step 3: Carboxylic acid activation at the 4-position using TFA (trifluoroacetic acid) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for downstream conjugation .
Critical Considerations:
- Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
- Purify intermediates using column chromatography with silica gel or reverse-phase HPLC to achieve >95% purity.
Basic: How can researchers ensure compound purity and structural fidelity during synthesis?
Methodological Answer:
-
Analytical Techniques:
- NMR Spectroscopy: Use H and C NMR to confirm the presence of the Fmoc group (distinct aromatic protons at δ 7.3–7.8 ppm) and thiazolidine ring protons (δ 3.0–5.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight (e.g., expected [M+H] for CHNOS: ~446.14 Da).
- HPLC: Employ C18 columns with UV detection (254 nm) to assess purity; gradient elution (e.g., 0.1% TFA in acetonitrile/water) resolves impurities .
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Purification:
- Use preparative HPLC for challenging separations, particularly to remove diastereomers or unreacted Fmoc precursors.
Advanced: How should researchers design experiments to evaluate the compound’s biological activity in drug discovery contexts?
Methodological Answer:
- Target Identification:
- Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cysteine proteases or GPCRs, leveraging the thiazolidine ring’s conformational rigidity.
- In Vitro Assays:
- Enzyme Inhibition: Measure IC values against target proteases using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B).
- Cellular Uptake: Use fluorescently labeled analogs (e.g., FITC conjugation) to track intracellular localization via confocal microscopy.
- Data Validation:
- Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) to mitigate false positives .
Advanced: How can researchers address contradictions in reported toxicity or safety data for this compound?
Methodological Answer:
- Data Gap Analysis:
- Review SDS documents (e.g., Key Organics Limited, ), noting discrepancies in acute toxicity classifications (e.g., oral vs. dermal LD).
- Independent Testing:
- Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity to supplement missing ecotoxicological data.
- Risk Mitigation:
Advanced: What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
Methodological Answer:
- pH Optimization:
- Maintain pH 6.5–7.5 using phosphate or HEPES buffers to prevent Fmoc group hydrolysis.
- Lyophilization:
- Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Stability Monitoring:
Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?
Methodological Answer:
- Stereochemical Analysis:
- Compare enantiomers (R vs. S configuration at the thiazolidine 4-position) using chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD).
- Biological Impact:
- Conduct SPR or ITC to measure binding affinity differences; e.g., the (R)-enantiomer may exhibit 10-fold higher affinity for serine hydrolases due to spatial compatibility with active sites.
- Computational Modeling:
Table 1: Structural Analogs and Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
